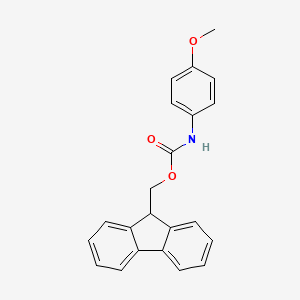
N-Fluoren-9-ylmethoxycarbonyl-4-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Fluoren-9-ylmethoxycarbonyl-4-methoxyaniline is a chemical compound with the molecular formula C22H19NO3 and a molecular weight of 345.40 g/mol . This compound is known for its applications in various fields, including chemistry and biology, due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fluoren-9-ylmethoxycarbonyl-4-methoxyaniline typically involves the preparation of a copper complex of L-lysine hydrochloride, followed by the addition of the (7-methoxycoumarin-4-yl)acetyl group to the ε-amino group. The copper complex is then decomposed, and the N-Fluoren-9-ylmethoxycarbonyl group is introduced to the α-amino group . The final product is recrystallized from hexane to obtain a pure compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process described above can be scaled up for industrial applications, ensuring that the reaction conditions are optimized for larger quantities.
化学反応の分析
Types of Reactions
N-Fluoren-9-ylmethoxycarbonyl-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
N-Fluoren-9-ylmethoxycarbonyl-4-methoxyaniline has several scientific research applications:
Chemistry: It is used in the synthesis of fluorogenic substrates for enzyme assays.
Biology: The compound is utilized in the study of enzyme kinetics and protein interactions.
Medicine: Research into its potential anti-inflammatory properties is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-Fluoren-9-ylmethoxycarbonyl-4-methoxyaniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human neutrophil elastase release, making it a potential anti-inflammatory agent . The compound’s effects are mediated through its binding to target proteins, altering their activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
- N-Fluoren-9-ylmethoxycarbonyl-2-methoxyaniline
- N-Fluoren-9-ylmethoxycarbonyl-3-methoxyaniline
- N-Fluoren-9-ylmethoxycarbonyl-5-methoxyaniline
Uniqueness
N-Fluoren-9-ylmethoxycarbonyl-4-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it particularly valuable in research and industrial applications.
特性
分子式 |
C22H19NO3 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C22H19NO3/c1-25-16-12-10-15(11-13-16)23-22(24)26-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21H,14H2,1H3,(H,23,24) |
InChIキー |
XNGYGYCHKIIUTD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazolo[4,3-c]pyridine, 4-(cyclopentyloxy)-3-Methyl-](/img/structure/B14115381.png)
![2-Hydroxy-5-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]benzoicacid](/img/structure/B14115394.png)
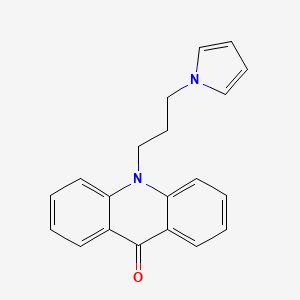
![[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B14115410.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B14115417.png)
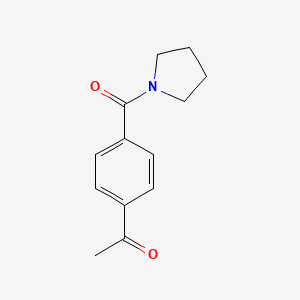

![(1S,2S,8S,9S,11S,12R,13S)-8-(2,2-dihydroxyacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14115430.png)
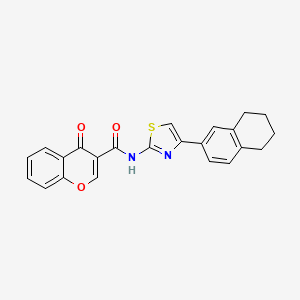

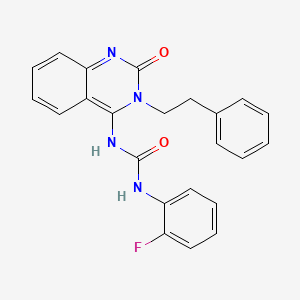
![Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B14115465.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14115475.png)
